molecular formula C13H16O2S B14431587 Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate CAS No. 80539-02-2

Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate

Cat. No.: B14431587
CAS No.: 80539-02-2
M. Wt: 236.33 g/mol
InChI Key: QIUYFXLAAZMGAJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate is an organic compound that belongs to the class of enoate esters. This compound is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a conjugated double bond. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate can be converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, free radical bromination can be used for substitution reactions at the benzylic position .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate involves its interaction with molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in transmetalation with palladium complexes, leading to the formation of new carbon–carbon bonds . The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

80539-02-2

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

ethyl 3-methyl-2-phenylsulfanylbut-2-enoate

InChI

InChI=1S/C13H16O2S/c1-4-15-13(14)12(10(2)3)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

QIUYFXLAAZMGAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)SC1=CC=CC=C1

Origin of Product

United States

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